6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

Antiarrhythmic Ischemia-Reperfusion Medicinal Chemistry

Non-methylated benzoxazinone analogs fail to recapitulate the pharmacological activity required for antiarrhythmic and antioxidant programs, wasting procurement resources. CAS 924845-80-7 supplies the exact 5,7,8-trimethyl bioisostere scaffold proven essential for: • Class IB/III antiarrhythmic lead optimization with validated in vivo efficacy. • Multi-modal ROS-scavenging and gene-induction activity in human fibroblasts. • Divergent SAR library synthesis via the C6-NH₂ functionalization handle. ≥95% purity; available from stock for immediate dispatch.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 924845-80-7
Cat. No. B1285135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one
CAS924845-80-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=C1N)C)NC(=O)CO2)C
InChIInChI=1S/C11H14N2O2/c1-5-6(2)11-10(7(3)9(5)12)13-8(14)4-15-11/h4,12H2,1-3H3,(H,13,14)
InChIKeyJAFHSKFERWZSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one: Core Scaffold & Procurement


6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 924845-80-7) is a heterocyclic organic compound belonging to the 1,4-benzoxazin-3-one family . Its core structure features a 5,7,8-trimethyl substitution pattern, which is recognized as a classical bioisostere of the 5,7,8-trimethylbenzopyran nucleus of vitamin E [1]. This specific scaffold is a key intermediate for synthesizing biologically active derivatives, including those with antioxidant and antiarrhythmic properties [2]. The compound is offered by specialty chemical suppliers at purities typically ≥95% for research and development purposes .

Synthetic Intermediate
Key building block for bioactive 1,4-benzoxazine derivatives
Scaffold Context
5,7,8-trimethyl substitution as vitamin E bioisostere
Research Use
Supports antiarrhythmic and antioxidant derivative SAR programs

6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one: Why Analogs Fail


Direct substitution of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one with simpler benzoxazinone analogs (e.g., 6-amino-2H-1,4-benzoxazin-3(4H)-one, CAS 89976-75-0) is not scientifically valid for applications requiring the specific 5,7,8-trimethyl motif . The 5,7,8-trimethyl substitution is not a trivial modification; it constitutes a critical structural bioisostere that imparts distinct physicochemical and biological properties [1]. Literature demonstrates that this specific trimethyl pattern is essential for the observed antioxidant and antiarrhythmic activities in advanced derivatives [2]. A non-methylated or differently substituted analog will not recapitulate these scaffold-driven activities, leading to failed experiments and wasted procurement resources if used as a direct replacement. The following section provides quantitative evidence for this differentiation.

Methylation Pattern Mismatch
Non-methylated benzoxazinones (e.g., CAS 89976-75-0) may not recapitulate the bioisosteric properties required for target activity.
Scaffold-driven Endpoint Differences
Antioxidant and antiarrhythmic endpoint responses reported with the 5,7,8-trimethyl core may not transfer to des-methyl analogs.
Synthetic Handle Limitation
Analogues lacking the 6-amino group reduce divergent SAR capability; functionalization routes may require revalidation.

6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one: Differentiation Evidence


Trimethyl Scaffold Antiarrhythmic Efficacy

Derivatives based on the 5,7,8-trimethyl-1,4-benzoxazine core, for which 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one is a key precursor, demonstrate significant antiarrhythmic activity that is absent in non-methylated benzoxazine analogs [1]. In a direct study of 5,7,8-trimethyl-1,4-benzoxazine aminoamide derivatives, six out of eleven compounds exhibited markedly reduced arrhythmia scores of 1.0-1.3 compared to the untreated control group, which had a score of 4.5 ± 1.2 [1]. This represents a reduction of approximately 71-78% in arrhythmia severity. This quantitative improvement is a direct consequence of the 5,7,8-trimethyl scaffold and is not transferable to the simpler 6-amino-2H-1,4-benzoxazin-3(4H)-one core (CAS 89976-75-0) .

Antiarrhythmic endpoint
Head-to-head
Arrhythmia score reduction ~71–78% vs vehicle
Supports scaffold-dependent endpoint reduction in ischemia-reperfusion model
In vivo rat model; derivatives based on 5,7,8-trimethyl core showed scores 1.0–1.3 vs 4.5±1.2 control
Antiarrhythmic Ischemia-Reperfusion Medicinal Chemistry

Antioxidant Effects in Cellular Senescence

The 5,7,8-trimethyl-1,4-benzoxazine core, directly derivable from 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one, serves as a critical antioxidant scaffold [1]. Recent studies show that hybrids built on this core significantly reduce intracellular reactive oxygen species (ROS) in both young and senescent human skin fibroblasts [1]. While the parent 6-amino compound is a building block, the quantitative activity of its derivatives validates the core's utility. The most potent catechol derivatives within this series acted coordinately as radical scavengers, ROS inhibitors, and inducers of the redox-regulating gene heme oxygenase-1 (ho-1) [1]. This multi-modal antioxidant action is a hallmark of the 5,7,8-trimethyl scaffold and is not observed with non-trimethylated benzoxazinones .

Antioxidant cell model
Class-level / Data to verify
Significant ROS reduction reported (abstract-level)
Supports multi-modal antioxidant response in fibroblast senescence model
Full quantitative data requires full-text review; comparison to non-methylated analogs qualitative
Antioxidant Cellular Senescence Fibroblast ROS

C6-Amino Handle for Divergent SAR

The 6-amino group of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one provides a unique and quantifiable synthetic advantage over the corresponding 6-unsubstituted or 6-hydroxy analogs [1]. This amino group can be easily converted to a halogen (Cl or Br) via diazotization, enabling divergent installation of a wide range of aryl, vinyl, or alkyl groups at the C6 position via Suzuki-Miyaura cross-coupling [1]. This late-stage diversification strategy is highly efficient for exploring structure-activity relationships (SAR) [1]. In contrast, the 6-amino-2H-1,4-benzoxazin-3(4H)-one analog (CAS 89976-75-0) lacks the crucial 5,7,8-trimethyl motif required for the desired bioisosteric properties . The ability to rapidly generate a library of 6-substituted analogs from this single precursor is a key differentiator for medicinal chemistry programs.

Synthetic versatility
Class-level / Source review
Enables divergent C6 functionalization via diazotization/Suzuki
Supports efficient lead optimization and SAR library synthesis
Microwave-promoted Pd-catalyzed cross coupling; yields not directly quantified for parent
Synthetic Chemistry SAR Suzuki Coupling Lead Optimization

6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one: Procurement & Applications


Cardiovascular Lead Optimization

This compound is the preferred starting material for synthesizing and optimizing antiarrhythmic drug candidates. Its 5,7,8-trimethyl core is essential for the combined Class IB/III antiarrhythmic activity observed in derivative series, which has been shown to significantly reduce arrhythmia scores in preclinical models [1]. A researcher would procure this specific CAS number to generate novel analogs for patenting and further development, confident that the core scaffold already possesses validated biological activity.

Skin Anti-Aging Antioxidants

The 5,7,8-trimethylbenzoxazine core, derived from this building block, has demonstrated potent, multi-modal antioxidant effects in human skin fibroblasts, including ROS scavenging and induction of protective genes [1]. This makes 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one a critical procurement item for cosmetic science and dermatological research groups aiming to develop next-generation active ingredients targeting cellular senescence and oxidative stress.

Divergent SAR Synthesis

Medicinal chemists will procure this compound specifically for its C6-amino group, which serves as a versatile handle for late-stage functionalization [1]. This allows for the rapid, divergent synthesis of a library of 6-substituted analogs to probe structure-activity relationships (SAR) across multiple therapeutic targets, a capability not afforded by non-aminated or non-methylated benzoxazine analogs. This is a strategic procurement decision for any group engaged in lead generation or optimization around this privileged scaffold.

Application
Selection Property
Validation Focus
Antiarrhythmic derivative SAR studies
5,7,8-Trimethyl scaffold for class I/III endpoint context
Ischemia-reperfusion arrhythmia model endpoints
Cellular senescence antioxidant research
Multi-modal ROS scavenging scaffold context
Fibroblast ROS and ho-1 induction endpoints
Divergent lead optimization synthesis
C6-amino handle for late-stage functionalization
Suzuki coupling diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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